1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine
CAS No.: 523980-75-8
Cat. No.: VC6227172
Molecular Formula: C12H17FN2O
Molecular Weight: 224.279
* For research use only. Not for human or veterinary use.
![1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine - 523980-75-8](/images/structure/VC6227172.png)
Specification
CAS No. | 523980-75-8 |
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Molecular Formula | C12H17FN2O |
Molecular Weight | 224.279 |
IUPAC Name | 1-[(5-fluoro-2-methoxyphenyl)methyl]piperazine |
Standard InChI | InChI=1S/C12H17FN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
Standard InChI Key | WSVHAGDWEZZIGZ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)F)CN2CCNCC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The IUPAC name of this compound, 1-[(5-fluoro-2-methoxyphenyl)methyl]piperazine, reflects its two primary structural components:
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A piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions.
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A 5-fluoro-2-methoxyphenylmethyl group, where a fluorine atom occupies the 5-position of the methoxy-substituted benzene ring.
The SMILES notation and InChIKey provide unambiguous representations of its structure .
Physicochemical Data
Key properties are summarized below:
Property | Value |
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CAS Number | 523980-75-8 |
Molecular Formula | |
Molecular Weight | 224.27 g/mol |
Topological Polar Surface Area (TPSA) | 24.5 Ų |
LogP (Partition Coefficient) | 1.24 |
Rotatable Bonds | 3 |
The compound’s moderate lipophilicity () and low polar surface area suggest favorable membrane permeability, a critical attribute for central nervous system (CNS) drugs .
Synthesis and Chemical Reactivity
Synthetic Routes
While explicit details for 1-[(5-fluoro-2-methoxyphenyl)methyl]piperazine are scarce, its synthesis likely follows established protocols for analogous piperazine derivatives:
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Bromination/Fluorination: Introduction of fluorine at the 5-position of 2-methoxyphenyl precursors using fluorinating agents like .
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Mannich Reaction: Coupling the fluorinated methoxyphenyl moiety to piperazine via a Mannich base formation, employing formaldehyde as a bridging agent .
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Purification: Column chromatography or recrystallization to isolate the product .
Industrial-scale production may employ continuous flow reactors to enhance yield and purity.
Reactivity
The compound’s reactivity is influenced by:
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Piperazine Ring: Susceptible to alkylation or acylation at the secondary amine positions.
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Methoxy Group: Participates in demethylation reactions under acidic conditions.
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Fluorine Atom: Enhances electron-withdrawing effects, stabilizing adjacent groups against oxidation .
GHS Hazard | Statement |
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Acute Toxicity (Oral) | H302: Harmful if swallowed |
Skin Irritation | H315: Causes skin irritation |
Eye Damage | H318: Causes serious eye damage |
Precautions
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Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.
Comparative Analysis with Related Compounds
The table below contrasts key attributes of structurally similar piperazines:
Fluorine substitution enhances metabolic stability and binding affinity compared to non-fluorinated analogs .
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.
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Toxicity Profiling: Assess chronic toxicity in preclinical models.
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Target Identification: Screen against receptor panels to identify novel targets.
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Analog Synthesis: Explore derivatives with varied substituents (e.g., chloro, nitro) to optimize activity .
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